N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, also known as MNBA, is a compound that has gained attention in the scientific community due to its potential applications in biomedical research. MNBA is a small molecule that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development and therapeutic interventions.
Applications De Recherche Scientifique
Antibacterial Activity
The synthesis of N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been explored as a potential antibacterial agent . Researchers have investigated its efficacy against both Gram-positive and Gram-negative bacteria. The compound’s structure and substituent effects contribute to its profound antimicrobial activity. Further studies may reveal its mechanism of action and potential clinical applications.
Quinazoline Derivatives
The compound belongs to the quinazoline-4(3H)-one ring system, which has versatile pharmacodynamic properties. Quinazoline derivatives exhibit a broad spectrum of pharmaceutical activities, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . Specifically, the quinazoline nucleus serves as a scaffold for antitumor drugs, acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers, making quinazoline derivatives promising candidates for cancer therapy.
Anticancer Potential
Some quinazoline derivatives, including N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide , exhibit remarkable anticancer activity. Trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic dihydrofolate reductase (DHFR) inhibitors derived from quinazoline derivatives. These compounds have therapeutic potential in early and advanced solid tumors, metastatic bone disease, and leukemia . Their role in inhibiting tyrosine kinase receptors contributes to their anticancer effects.
Tyrosine Kinase Receptor Inhibition
As mentioned earlier, the quinazoline nucleus is associated with tyrosine kinase receptor inhibition. These receptors play a crucial role in cancer progression, and their overexpression is observed in breast, ovarian, colon, and prostate cancers. By targeting these receptors, compounds like N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide may offer therapeutic benefits in cancer treatment .
Potential Anti-Invasive Agents
Quinazoline derivatives, including our compound of interest, have shown promise as anti-invasive agents. They may inhibit tumor invasion and metastasis, making them valuable in managing advanced solid tumors and metastatic bone disease .
DHFR Inhibitors
The compound’s structural features suggest potential as a dihydrofolate reductase (DHFR) inhibitor. DHFR is essential for DNA synthesis, and inhibiting it disrupts cancer cell proliferation. While further studies are needed, N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide could contribute to the development of novel DHFR-targeted therapies .
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-11-6-3-7-12-13(11)16-15(23-12)17-14(19)9-4-2-5-10(8-9)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIXUZKYHPHSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.